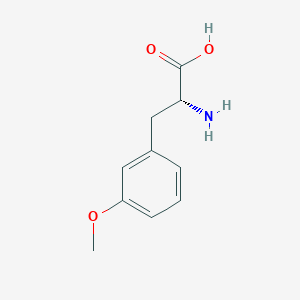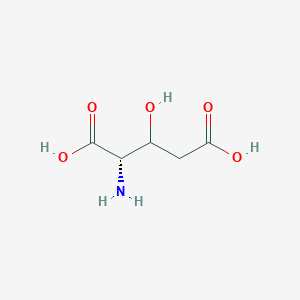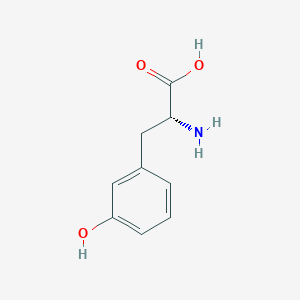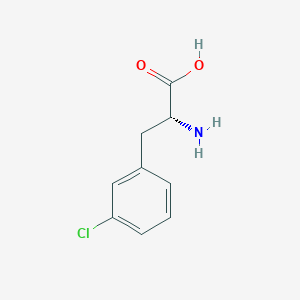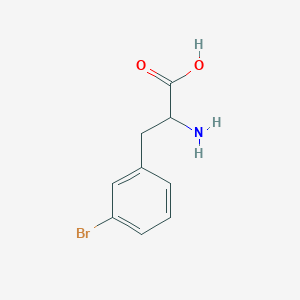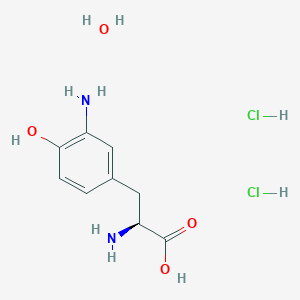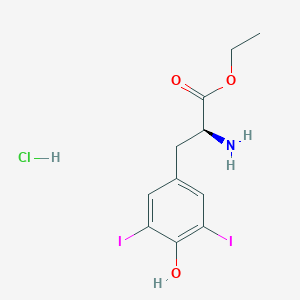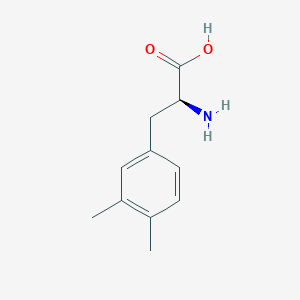
3,4-Dimetil-L-Fenilalanina
Descripción general
Descripción
3,4-Dimethyl-L-Phenylalanine is a derivative of the amino acid phenylalanine . It is an important intermediate for the synthesis of various compounds .
Synthesis Analysis
The synthesis of 3,4-Dimethyl-L-Phenylalanine involves multiple steps. A study has shown that the yield of phenylalanine increased 3.0 and 2.1 times when the concentrations of shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) were increased 2.5 times . Overexpression of gene ridA could further increase phenylpyruvate production by 16.3%, reaching up to 5 g/L .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethyl-L-Phenylalanine is C11H15NO2 . The InChI code is 1S/C11H15NO2/c1-7-3-4-9 (5-8 (7)2)6-10 (12)11 (13)14/h3-5,10H,6,12H2,1-2H3, (H,13,14)/t10-/m0/s1 .
Chemical Reactions Analysis
The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .
Aplicaciones Científicas De Investigación
Aditivo Quiral de Fase Móvil
Este compuesto se utiliza para preparar complejos de Cu(II)-L-aminoácidos, que sirven como aditivos quirales de fase móvil para la resolución de enantiómeros en procesos cromatográficos .
Síntesis de Alcaloides
Puede utilizarse en la síntesis total de alcaloides complejos como (−)-paliurina E y almazole D, que tienen potenciales actividades farmacológicas .
Investigación Proteómica
La 3,4-Dimetil-L-Fenilalanina se utiliza en la investigación proteómica para estudiar la estructura y función de las proteínas, así como en la síntesis de péptidos .
Aplicaciones de Pruebas Industriales
El compuesto encuentra aplicaciones en varios procedimientos de pruebas industriales, particularmente en la síntesis de materiales que requieren propiedades quirales específicas .
Atención Médica y Educación Científica
Apoya la investigación médica al proporcionar una base para desarrollar nuevas pruebas de diagnóstico y modelos educativos para los mercados de educación científica .
Investigación Bioquímica
Como bioquímico, participa en investigaciones centradas en vías metabólicas y cinética enzimática, contribuyendo a nuestra comprensión de los procesos biológicos .
Mecanismo De Acción
Target of Action
3,4-Dimethyl-L-Phenylalanine, also known as (S)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid, is a derivative of the amino acid phenylalanine . Phenylalanine is commonly found as a component of total parenteral nutrition and is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of 3,4-Dimethyl-L-Phenylalanine are likely to be the same biochemical pathways and processes that involve phenylalanine.
Mode of Action
Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dimethyl-L-Phenylalanine are likely to be those involving phenylalanine and its downstream products. These include the synthesis of melanin, dopamine, noradrenalin, and thyroxine .
Result of Action
The molecular and cellular effects of 3,4-Dimethyl-L-Phenylalanine’s action are likely to be similar to those of phenylalanine, given their structural similarity. Phenylalanine is known to play a role in the production of norepinephrine, which transmits signals between nerve cells and the brain . It also functions as an antidepressant and helps improve memory .
Análisis Bioquímico
Biochemical Properties
3,4-Dimethyl-L-Phenylalanine plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various phenolic compounds, which have diverse biological functions. The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to trans-cinnamic acid. This interaction is essential for the production of flavonoids, lignins, and other phenolic compounds. Additionally, 3,4-Dimethyl-L-Phenylalanine may interact with other enzymes and proteins involved in amino acid metabolism, influencing the overall metabolic flux and the levels of various metabolites .
Cellular Effects
3,4-Dimethyl-L-Phenylalanine affects various types of cells and cellular processes. It has been shown to influence cell growth and differentiation, particularly in plant cells where it enhances the production of secondary metabolites such as shikonin and its derivatives. In mammalian cells, the compound may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of phenylalanine ammonia-lyase, leading to changes in the levels of downstream metabolites and impacting cellular functions .
Molecular Mechanism
The molecular mechanism of 3,4-Dimethyl-L-Phenylalanine involves its binding interactions with specific enzymes and proteins. The compound acts as a substrate for phenylalanine ammonia-lyase, facilitating the conversion of phenylalanine to trans-cinnamic acid. This reaction is a key step in the phenylpropanoid pathway, leading to the production of various phenolic compounds. Additionally, 3,4-Dimethyl-L-Phenylalanine may inhibit or activate other enzymes involved in amino acid metabolism, thereby influencing gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethyl-L-Phenylalanine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dimethyl-L-Phenylalanine can enhance cell proliferation and differentiation over extended periods, particularly in plant cell cultures. Its stability may be affected by environmental conditions such as pH and temperature, which can lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of 3,4-Dimethyl-L-Phenylalanine vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic pathways and cellular functions. At high doses, it can lead to toxic or adverse effects, such as disruptions in amino acid metabolism and oxidative stress. Studies have shown that there is a threshold effect, where the compound’s benefits are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
3,4-Dimethyl-L-Phenylalanine is involved in several metabolic pathways, including the phenylpropanoid pathway and amino acid metabolism. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, influencing the production of phenolic compounds. The compound also affects the metabolic flux, redirecting carbon and nitrogen towards the synthesis of secondary metabolites. This can lead to changes in the levels of various metabolites and overall metabolic activity .
Transport and Distribution
The transport and distribution of 3,4-Dimethyl-L-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of the compound into cells. Once inside the cell, 3,4-Dimethyl-L-Phenylalanine can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules. The compound’s localization and accumulation can influence its activity and function .
Subcellular Localization
3,4-Dimethyl-L-Phenylalanine is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to the endoplasmic reticulum, where it interacts with enzymes involved in the phenylpropanoid pathway. Additionally, it may be localized in the cytosol, where it can influence amino acid metabolism and other cellular processes. The subcellular localization of 3,4-Dimethyl-L-Phenylalanine is determined by targeting signals and post-translational modifications that direct it to specific compartments .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDECHKNDJYMG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595332 | |
| Record name | 3,4-Dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142995-28-6 | |
| Record name | 3,4-Dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



